2-Methylindolizine-6-carboxylic acid
Overview
Description
2-Methylindolizine-6-carboxylic acid is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Tautomeric Forms : Research has studied the effects of methylation on intermolecular interactions and lipophilicity in methylated 4,5-dihydro-6-hydroxypyridazine-3-carboxylic and 6-hydroxypyridazine-3-carboxylic acids, which are structurally related to 2-Methylindolizine-6-carboxylic acid. These compounds exist in equilibrium of lactam and lactim tautomers, affecting their synthesis and properties (Katrusiak, Piechowiak, & Katrusiak, 2011).
Reactivities of Ethoxycarbonylindolizine Derivatives : A study on the kinetics of alkaline hydrolysis of various ethoxycarbonylindolizine derivatives, including 2-phenylindolizine-6-carboxylic acids, provided insights into their electronic structures and reactivities (Loseva et al., 1979).
Acylation Studies : Investigations into the acylation and carbomethoxylation of 2-methylindolizine reveal insights into the chemical behavior and potential applications of these compounds (Bobrovskii, Lushnikov, & Bundel', 1989).
Biological Activities and Applications
Antibacterial and Antifungal Properties : Certain derivatives of 2-aminobenzothiazole-6-carboxylic acid, which are structurally related to this compound, have demonstrated antibacterial activity against various microorganisms, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity (Chavan & Pai, 2007).
Larvicidal Properties : A study on ethyl 3-substituted-7-methylindolizine-1-carboxylates, closely related to this compound, indicated that the indolizine pharmacophore influences larvicidal activity, demonstrating potential in pest control applications (Chandrashekharappa et al., 2018).
Photouncaging Applications : Research on 3-acyl-2-methoxyindolizines, which are structurally akin to this compound, has shown that they can efficiently release alcohols or carboxylic acids upon red light-induced photooxidation. This property could be leveraged in controlled drug delivery and activation (Watanabe et al., 2020).
Potential Therapeutic Uses
Antineoplastic Activity : A study investigated the potential of indolizine derivatives, including this compound, as antineoplastic agents, finding significant activity against Ehrlich ascites carcinoma (De & Saha, 1975).
Synthesis of Novel Indole-Benzimidazole Derivatives : Research involving the synthesis of derivatives from 2-methylindole-3-acetic acid, structurally related to this compound, has led to the creation of combined indole-benzimidazoles, which may have potential therapeutic applications (Wang et al., 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
2-Methylindolizine-6-carboxylic acid is a derivative of the indolizine moiety . Indolizine derivatives have been screened for various biological activities, including anticancer, antimicrobial, and anti-inflammatory activities . .
Mode of Action
Indolizine derivatives, in general, have been found to exhibit diverse biological activities . The exact mechanism of action often depends on the specific biological activity being exhibited. For instance, anticancer activity might involve interaction with DNA or proteins involved in cell cycle regulation, while antimicrobial activity might involve disruption of bacterial cell walls or inhibition of essential enzymes .
Biochemical Pathways
Indolizine derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the diverse biological activities associated with indolizine derivatives, it is likely that this compound could have multiple effects at the molecular and cellular levels .
Properties
IUPAC Name |
2-methylindolizine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7-4-9-3-2-8(10(12)13)6-11(9)5-7/h2-6H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOAKEGVFPDCFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=CC2=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621359 | |
Record name | 2-Methylindolizine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256935-78-1 | |
Record name | 2-Methyl-6-indolizinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=256935-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylindolizine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylindolizine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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